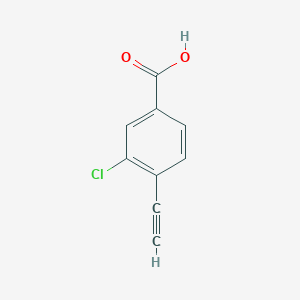

3-Chloro-4-ethynylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRDNRXPYNBFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-4-ethynylbenzoic acid chemical properties

An In-depth Technical Guide to 3-Chloro-4-ethynylbenzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a bespoke chemical entity positioned at the intersection of medicinal chemistry and materials science. As a trifunctional molecule, it features a carboxylic acid for derivatization, a terminal alkyne for coupling reactions, and a chlorinated aromatic ring for modulating electronic properties. This guide provides a senior scientist's perspective on its core chemical properties, a robust spectroscopic profile for its unambiguous identification, a validated synthetic protocol, and an exploration of its applications as a sophisticated building block for novel therapeutics and advanced functional materials.

Physicochemical Characteristics

The unique substitution pattern of this compound dictates its physical properties. The presence of the carboxylic acid group facilitates hydrogen bonding, suggesting a high melting point and crystallinity. The overall structure, with its chloro and ethynyl groups, results in moderate lipophilicity.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅ClO₂ | [PubChem][1] |

| Molecular Weight | 180.59 g/mol | [PubChem][1] |

| Monoisotopic Mass | 179.9978 Da | [PubChem][1] |

| Predicted XlogP | 2.3 | [PubChem][1] |

| Appearance | White to off-white solid (predicted) | Inferred from analogs |

Table 2: Melting Point Comparison of Related Benzoic Acid Derivatives

| Compound | Melting Point (°C) |

| 3-Chlorobenzoic acid | 154 °C[2] |

| 3-Chloro-4-methylbenzoic acid | 196 °C[3] |

| 3-Chloro-4-ethoxybenzoic acid | 211-215 °C[4] |

| 4-Ethynylbenzoic acid | >200 °C[5] |

Solubility is predicted to be low in water but good in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and alcohols, particularly upon heating or in the presence of a base to form the carboxylate salt.

Spectroscopic Profile: The Analyst's Viewpoint

Unambiguous structural confirmation is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a self-validating framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule means that all nine carbon atoms and all three aromatic protons are chemically distinct, leading to a rich and informative NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Carboxyl | ~13.0 | Broad Singlet | - | -COOH |

| Aromatic | ~8.1 | Doublet | J ≈ 2 | H-2 |

| Aromatic | ~7.9 | Doublet of Doublets | J ≈ 8, 2 | H-6 |

| Aromatic | ~7.7 | Doublet | J ≈ 8 | H-5 |

| Acetylenic | ~4.6 | Singlet | - | ≡C-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~166.5 | C =O |

| Aromatic | ~135.0 | C -Cl |

| Aromatic | ~133.5 | C -H (C-2) |

| Aromatic | ~132.0 | C -COOH |

| Aromatic | ~131.0 | C -H (C-6) |

| Aromatic | ~129.5 | C -H (C-5) |

| Aromatic | ~128.0 | C -C≡ |

| Alkynyl | ~85.0 | -C ≡C-H |

| Alkynyl | ~83.0 | -C≡C -H |

Causality Note: The chemical shifts are predicted based on established substituent effects. The electron-withdrawing nature of the chlorine and carboxylic acid groups deshields adjacent protons and carbons. The acetylenic proton and carbons appear in their characteristic upfield regions.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups. The spectrum is expected to be dominated by the carboxylic acid and alkyne vibrations.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity / Shape | Vibration |

| ~3300 | Sharp, Medium | ≡C-H Stretch |

| 3300 - 2500 | Very Broad | O-H Stretch (Carboxylic acid dimer) |

| ~2110 | Weak to Medium | C≡C Stretch (Terminal alkyne) |

| 1710 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic acid dimer)[8] |

| 1600 - 1450 | Medium | C=C Aromatic Ring Stretches[8] |

| ~1300 | Strong | C-O Stretch (Coupled with O-H bend) |

| ~850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass, confirming the molecular formula. The isotopic pattern serves as a definitive indicator of the presence of a chlorine atom.

-

Expected Molecular Ion (M⁺): m/z ≈ 180.00

-

High Resolution (ESI-): [M-H]⁻ calculated for C₉H₄³⁵ClO₂⁻: 178.99052.[1]

-

Isotopic Signature: The presence of one chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate intensity ratio of 3:1. This is a critical validation checkpoint.[9]

Synthesis and Reactivity

The most logical and efficient route to this compound is via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide.[10][11][12] The ideal starting material is a di-halogenated benzoic acid derivative where one halogen is significantly more reactive in oxidative addition (e.g., Iodine) than the other (Chlorine).

Proposed Synthetic Workflow: Sonogashira Coupling

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

-

Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 3-chloro-4-iodobenzoic acid (1.0 eq).

-

Catalyst and Co-catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq) and Copper(I) iodide (CuI, 0.04 eq) are added. The flask is evacuated and backfilled with nitrogen three times.

-

Causality: The Pd(0) species, formed in situ, is the active catalyst for oxidative addition. CuI facilitates the formation of the copper(I) acetylide, which is crucial for the transmetalation step.[13]

-

-

Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq) are added via syringe. The mixture is stirred to dissolve the solids.

-

Causality: Et₃N acts as both the base to deprotonate the alkyne (after reaction with the copper acetylide) and to quench the H-X acid formed during the catalytic cycle.

-

-

Alkyne Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise at room temperature.

-

Causality: The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and improving handling.

-

-

Reaction: The mixture is heated to 60 °C and stirred under nitrogen until TLC or LC-MS analysis indicates complete consumption of the starting aryl iodide.

-

Deprotection and Workup: The reaction is cooled to room temperature. Methanol is added, followed by potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred for 2-4 hours to effect TMS deprotection.

-

Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl until a precipitate forms (pH ~2). The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

-

Validation: The structure and purity of the product are confirmed by NMR, IR, and MS, comparing the obtained data against the predicted profiles (Tables 3 & 4).

Applications in Drug Discovery and Materials Science

The molecule's distinct functional domains make it a highly valuable building block.

Medicinal Chemistry: A Rigid Bifunctional Linker

The benzoic acid scaffold is a cornerstone in drug design, present in numerous approved drugs.[14][15] this compound serves as a rigid linker to connect pharmacophores, with the alkyne group enabling covalent attachment via "click chemistry" or further extension through additional Sonogashira couplings. The chloro-substituent can enhance binding affinity through halogen bonding or modulate the pKa of the carboxylic acid, influencing pharmacokinetic properties.[16]

Caption: Role as a bifunctional linker in drug design.

Materials Science: Monomer for Functional Polymers

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, hazard assessment based on structurally similar compounds provides a reliable preliminary guide.

-

Expected Hazards: Based on data for 3-chlorobenzoic acid and other substituted benzoic acids, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands. (2022). Polymer Chemistry. [Link]

-

Supporting Information for Ni-Catalyzed Carboxylation of C–O Bonds with CO2. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting information for Nickel-Catalyzed Reduction of Nitroarenes with Polymethylhydrosiloxane. (n.d.). The Royal Society of Chemistry. [Link]

-

Polymerization of ring-substituted phenylacetylene derivatives.... (n.d.). ResearchGate. [Link]

-

Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). RSC Publishing. [Link]

-

Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). RSC Publishing. [Link]

-

Polymerization of ring-substituted phenylacetylene derivatives catalyzed by [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4]. (n.d.). Universidad de Zaragoza. [Link]

-

The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information for A simple and efficient copper-catalyzed reduction of nitroarenes. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound (C9H5ClO2). (n.d.). PubChemLite. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Supporting Information for Carboxylic acid-catalyzed C-H amination. (n.d.). The Royal Society of Chemistry. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Benzoic acid, 3-chloro-. (n.d.). NIST WebBook. [Link]

-

Benzoic acid, 3-chloro-. (n.d.). NIST WebBook. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

3-Chlorobenzoic acid. (n.d.). Wikipedia. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

Sources

- 1. PubChemLite - this compound (C9H5ClO2) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-4-ethoxybenzoic acid 97 213598-15-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. preprints.org [preprints.org]

- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]

- 18. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. zaguan.unizar.es [zaguan.unizar.es]

- 22. nbinno.com [nbinno.com]

3-Chloro-4-ethynylbenzoic acid molecular weight

An In-depth Technical Guide to 3-Chloro-4-ethynylbenzoic Acid: Properties, Synthesis, and Applications for Drug Discovery

Abstract

This compound is a bespoke chemical entity positioned at the intersection of halogenated compounds and terminal alkynes, making it a highly valuable building block for researchers in medicinal chemistry and materials science. Its trifunctional nature—comprising a carboxylic acid, a chloro substituent, and an ethynyl group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, proposes a robust synthetic pathway, outlines a rigorous analytical characterization strategy, and explores its potential applications in modern drug development. By synthesizing data from established chemical principles and authoritative databases, this document serves as a key resource for scientists leveraging this compound in their research endeavors.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research campaign. This section details the essential identifiers and physicochemical characteristics of this compound.

1.1. Nomenclature and Identifiers

-

Systematic Name: this compound

-

Molecular Formula: C₉H₅ClO₂[1]

-

PubChem Compound ID: 130534856[1]

-

InChI: InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)[2]

-

InChIKey: ZQRDNRXPYNBFQB-UHFFFAOYSA-N[2]

-

SMILES: C#CC1=C(C=C(C=C1)C(=O)O)Cl[2]

1.2. Molecular Structure

Caption: 2D chemical structure of this compound.

1.3. Molecular Weight

The molecular weight is a critical parameter for all experimental calculations, from reaction stoichiometry to solution preparation.

| Parameter | Value | Source |

| Average Molecular Weight | 180.59 g/mol | Calculated |

| Monoisotopic Mass | 179.9978 Da | [2] |

1.4. Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models, providing insights into the compound's expected behavior in various chemical and biological systems.

| Property | Predicted Value | Description |

| XlogP | 2.3 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[2] |

| Topological Polar Surface Area | 37.3 Ų | Suggests reasonable cell permeability characteristics. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylic acid. |

| Rotatable Bond Count | 1 | The bond between the benzene ring and the carboxyl group. |

Proposed Synthetic Strategy

The synthesis of specialty reagents like this compound is not always commercially documented. However, a logical and robust synthetic route can be designed based on established, high-yield organic reactions. The most field-proven approach involves a Sonogashira coupling to install the ethynyl group, followed by deprotection and saponification.

2.1. Rationale for Synthetic Route Selection

The chosen strategy begins with a commercially available, appropriately substituted benzene ring, such as methyl 4-bromo-3-chlorobenzoate. This precursor is ideal because:

-

Orthogonal Reactivity: The bromo-substituent is selectively reactive in palladium-catalyzed cross-coupling reactions (like Sonogashira) without affecting the chloro-substituent or the methyl ester.

-

Protecting Groups: The ethynyl group is introduced in a protected form (e.g., as (trimethylsilyl)acetylene) to prevent side reactions. The carboxylic acid is protected as a methyl ester, which is stable under coupling conditions and can be easily hydrolyzed in a final step. This orthogonality is key to a clean and efficient synthesis.

2.2. Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis, highlighting the key transformations and intermediates.

Caption: Proposed synthetic workflow for this compound.

2.3. Step-by-Step Experimental Protocol

-

Step 1: Sonogashira Coupling.

-

To a solution of methyl 4-bromo-3-chlorobenzoate (1.0 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and triethylamine (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise.

-

Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool to room temperature, filter through Celite, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate.

-

-

Step 2: Silyl Deprotection.

-

Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature.

-

Monitor the reaction by TLC. The loss of the bulky TMS group results in a noticeable change in polarity.

-

Once complete, neutralize with dilute HCl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give methyl 3-chloro-4-ethynylbenzoate.

-

-

Step 3: Ester Hydrolysis (Saponification).

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature or with gentle heating.

-

After the reaction is complete (monitored by TLC), acidify the mixture to pH ~2 with cold 1M HCl.

-

The product, this compound, will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer, and evaporate the solvent.

-

Analytical Characterization

Unambiguous structural confirmation is non-negotiable in drug development. A combination of mass spectrometry and spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized compound.

3.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The predicted mass-to-charge ratios (m/z) for various adducts provide a unique fingerprint for the molecule.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.00508 |

| [M-H]⁻ | 178.99052 |

| [M+Na]⁺ | 202.98702 |

| [M+K]⁺ | 218.96096 |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the terminal alkyne proton. The three aromatic protons will appear as a complex multiplet system in the δ 7.5-8.2 ppm region. Their specific chemical shifts and coupling constants are determined by the electronic effects of the three different substituents. The terminal alkyne proton (C≡C-H) should appear as a sharp singlet around δ 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at δ 12-13 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show nine distinct signals. The carboxylic acid carbonyl carbon (C=O) is expected around δ 165-170 ppm. The two alkyne carbons (C≡C) will appear in the δ 80-90 ppm range. The six aromatic carbons will resonate between δ 125-140 ppm, with the carbon atoms directly attached to the chloro and carboxyl groups being shifted accordingly.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹ confirms the terminal alkyne.

-

C≡C Stretch: A weaker, sharp absorption around 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond.

-

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ indicates the carbonyl of the carboxylic acid.

3.4. Analytical Workflow Diagram

Caption: Standard workflow for the analytical validation of a synthesized compound.

Applications in Research and Drug Development

The strategic placement of chloro, ethynyl, and carboxylic acid functionalities makes this compound a powerful tool for constructing novel therapeutics. The importance of chlorine in pharmaceuticals is well-documented, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[3][4]

4.1. A Trifunctional Synthetic Hub

This molecule can be envisioned as a central hub from which complex structures can be elaborated. Each functional group offers a handle for specific, high-yield chemical transformations.

Caption: Logical relationships of the compound's functional groups to key applications.

-

Carboxylic Acid: This group is readily converted into amides or esters, allowing for its conjugation to other molecules of interest, such as protein ligands or pharmacokinetic modifiers. It is a classic attachment point for linkers in molecules like Proteolysis-targeting chimeras (PROTACs).

-

Ethynyl Group: As a terminal alkyne, this group is a premier functional handle for modern organic synthesis. It is a key participant in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and further Sonogashira couplings, enabling the rapid construction of complex scaffolds.[5] It can also serve as a reactive "warhead" for developing covalent enzyme inhibitors.

-

Chloro Substituent: The chlorine atom is not merely a passive substituent. It significantly influences the molecule's electronic properties (pKa, reactivity) and can block sites of metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.

Conclusion

This compound represents a highly valuable and versatile chemical intermediate. While its primary physicochemical data can be reliably predicted, its true power lies in the synthetic possibilities unlocked by its unique combination of functional groups. The proposed synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation. For researchers in drug discovery and materials science, this compound offers a strategic starting point for creating novel molecules with tailored properties, from targeted therapeutics to advanced organic materials.

References

-

PubChem. This compound | C9H5ClO2. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C9H5ClO2). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. [Link]

-

G. S. K. Karthikeyan, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. This compound | C9H5ClO2 | CID 130534856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H5ClO2) [pubchemlite.lcsb.uni.lu]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Structure Elucidation of 3-Chloro-4-ethynylbenzoic Acid: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. For novel compounds like 3-chloro-4-ethynylbenzoic acid, which serves as a potential building block in medicinal chemistry and materials science, rigorous structural verification is not merely a procedural step but a prerequisite for understanding its reactivity, properties, and potential applications. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. It moves beyond a simple listing of techniques, delving into the causal logic behind the multi-faceted analytical workflow, from initial mass confirmation to the definitive three-dimensional structure determination. Each protocol is presented as a self-validating system, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to build an unassailable structural proof.

Foundational Assessment: The Molecular Blueprint

Before any analysis, the theoretical structure provides a set of hypotheses to be tested. The proposed structure of this compound dictates a specific molecular formula, mass, and collection of functional groups, each with a unique spectroscopic signature.

-

Molecular Formula: C₉H₅ClO₂

-

Molecular Weight: 180.59 g/mol

-

Monoisotopic Mass: 179.9978 Da[1]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH)

-

Terminal Alkyne (-C≡CH)

-

Trisubstituted Aromatic Ring

-

Aryl Chloride (C-Cl)

-

This initial assessment is the foundation upon which the entire elucidation process is built. Each subsequent experiment is designed to confirm one or more of these features.

Mass Spectrometry (MS): Confirming Mass and Formula

The first experimental step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Causality of Technique Selection

Electrospray Ionization (ESI) is selected as the ionization method due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion—essential for accurate mass determination. Coupling ESI with a Time-of-Flight (TOF) or Orbitrap analyzer provides the high resolution necessary to validate the molecular formula.

Predicted Mass Spectrometry Data

The expected m/z values for various adducts of this compound are critical for interpreting the resulting spectrum.

| Ion Species | Adduct Formula | Calculated Monoisotopic Mass (Da) |

| Protonated Molecular Ion | [M+H]⁺ | 181.0051 |

| Sodiated Molecular Ion | [M+Na]⁺ | 202.9870 |

| Deprotonated Molecular Ion | [M-H]⁻ | 178.9905 |

| Molecular Ion Radical Cation | [M]⁺˙ | 179.9978 |

| (Data derived from PubChem predictions)[1] |

Expected Fragmentation Pattern: The fragmentation of benzoic acid derivatives in MS is well-characterized. Key expected fragments for this molecule include the loss of the hydroxyl group (-17 Da) to form an acylium ion, and the subsequent loss of carbon monoxide (-28 Da) from that acylium ion.[2]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters (Typical):

-

Capillary Voltage: 3.0-3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): 800 L/h at 400 °C[3]

-

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy <5 ppm.

-

Data Analysis: Compare the experimentally observed m/z of the most intense peak with the calculated exact mass for the expected molecular formula (C₉H₅ClO₂). The confirmation of this mass provides the first piece of solid evidence for the compound's identity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Causality of Analysis

Each functional group (alkyne, carboxylic acid, aromatic ring) has a distinct vibrational signature. The presence or absence of these key absorptions provides direct, confirmatory evidence for the proposed structure. For instance, the absence of a strong, sharp peak around 3300 cm⁻¹ would immediately cast doubt on the presence of the terminal alkyne.[4]

Predicted Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often obscuring other signals |

| Acetylenic C-H | ≡C-H stretch | 3330-3270 | Strong and sharp |

| Aromatic C-H | C-H stretch | 3100-3000 | Medium to weak |

| Alkyne | -C≡C- stretch | 2260-2100 | Weak to medium, sharp |

| Carbonyl | C=O stretch | 1760-1690 | Intense and sharp |

| Aromatic Ring | C=C stretch (in-ring) | 1600-1400 | Multiple bands of variable intensity |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium intensity |

| Aryl Chloride | C-Cl stretch | 1100-1000 | Medium to strong |

| Aromatic Ring | C-H "oop" bend | 900-675 | Strong, pattern depends on substitution |

| (Data compiled from multiple spectroscopic sources)[5][6][7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values in the table above. The presence of all characteristic peaks provides strong support for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[8]

Integrated NMR Strategy

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all signals and confirmation of the molecular skeleton.

Caption: Integrated NMR workflow for structure elucidation.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the number of different proton environments and their neighbor relationships.

-

Predicted Chemical Shifts & Multiplicities: Aromatic protons typically resonate between 6.5-8.0 ppm.[9][10][11] The specific substitution pattern allows for a detailed prediction of the splitting pattern (coupling).

-

H-2: Expected to be a doublet (d) due to meta-coupling with H-6 (⁴J ≈ 2-3 Hz).

-

H-5: Expected to be a doublet (d) due to ortho-coupling with H-6 (³J ≈ 8-9 Hz).

-

H-6: Expected to be a doublet of doublets (dd) due to coupling with both H-5 (ortho) and H-2 (meta).

-

Acetylenic Proton: A sharp singlet (s) is expected around 3.0-3.5 ppm.

-

Carboxylic Acid Proton: A very broad singlet (s, br) is expected far downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

-

Predicted Chemical Shifts & Count: For this compound, all 9 carbon atoms are in unique chemical environments and should produce 9 distinct signals. Aromatic and alkene carbons absorb in the 110-150 ppm range.[9][11][12]

-

Carboxylic Carbon (C=O): ~165-175 ppm.

-

Aromatic Carbons (C1-C6): ~120-140 ppm. The carbon attached to chlorine (C3) will be influenced by its electronegativity.

-

Alkyne Carbons (-C≡C-): ~75-95 ppm.

-

2D NMR for Connectivity Confirmation

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other. We expect to see correlations between H-5 and H-6 (strong) and between H-2 and H-6 (weak).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. This allows for the unambiguous assignment of each C-H pair. For example, the aromatic proton signal identified as H-5 from its splitting pattern will show a correlation to its specific carbon signal in the HSQC spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the carboxylic acid and allows for the observation of the acidic proton. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover 0-200 ppm.

-

-

2D NMR Acquisition:

-

Acquire standard COSY and HSQC spectra using the instrument's predefined parameter sets. These experiments typically take longer to run (30 minutes to several hours).

-

-

Data Analysis: Integrate all 1D and 2D data to assign every proton and carbon signal and confirm the connectivity matches that of this compound.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, SCXRD offers the ultimate, unambiguous confirmation. It determines the precise three-dimensional arrangement of atoms in space, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14][15]

Causality of Technique Selection

SCXRD is the only technique that provides a direct "picture" of the molecule. It serves as the final arbiter, capable of confirming the substitution pattern on the aromatic ring with absolute certainty, leaving no room for isomeric ambiguity.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The most critical and often challenging step. Grow diffraction-quality single crystals (typically >20 µm in all dimensions) from the purified compound.[15] Common methods include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (diffusing an anti-solvent into a solution of the compound).

-

Cooling of a saturated solution.

-

-

Crystal Mounting: Using a microscope, select a suitable single crystal and mount it on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the intensities and positions of the diffracted X-ray spots.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.

-

Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

-

Build and refine a molecular model that fits the electron density map, ultimately yielding the precise atomic coordinates, bond lengths, and angles. The final output is typically a Crystallographic Information File (CIF).

-

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a process of logical deduction, where each analytical technique provides a crucial piece of the puzzle. Mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of key functional groups. A comprehensive suite of NMR experiments maps the atomic connectivity and confirms the carbon-hydrogen framework. Finally, single-crystal X-ray diffraction provides the definitive, three-dimensional structure, leaving no doubt as to the compound's identity. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is an essential standard in modern chemical research and drug development.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB website: [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Retrieved from Office of Research and Innovation, NC State University website: [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from School of Chemistry and Molecular Biosciences, The University of Queensland website: [Link]

- Paixão, J. A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.

- Xu, L., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

- Mirokhin, Y. A., & Tumanov, V. V. (n.d.). Mass Spectrometry of Analytical Derivatives. 2.

-

dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from dummies.com: [Link]

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from Homework.Study.com: [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from JoVE (Journal of Visualized Experiments): [Link]

-

ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193... Retrieved from ResearchGate: [Link]

-

PubChem. (n.d.). This compound (C9H5ClO2). Retrieved from PubChem: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from ResearchGate: [Link]

-

Bartleby. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from bartleby.com: [Link]

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts: [Link]

-

Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts: [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from University of Calgary, Department of Chemistry: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from OpenStax: [Link]

Sources

- 1. PubChemLite - this compound (C9H5ClO2) [pubchemlite.lcsb.uni.lu]

- 2. homework.study.com [homework.study.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. jchps.com [jchps.com]

- 9. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. rigaku.com [rigaku.com]

- 14. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

1H NMR spectrum of 3-Chloro-4-ethynylbenzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-ethynylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the structural elucidation of this and similar substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a chlorine atom, and a terminal alkyne. This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate and unambiguous structural verification is paramount in these applications, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose.

This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a predictive framework based on fundamental principles and offering a robust, field-proven protocol for acquiring high-quality, reproducible data.

Figure 1: Chemical Structure of this compound.

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum of this compound is anticipated to display five distinct signals corresponding to the five non-equivalent proton environments in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are governed by the electronic environment dictated by the substituents on the benzene ring.

Proton Environments and Predicted Chemical Shifts

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet in a very downfield region of the spectrum, often between 10-13 ppm.[1][2][3][4] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding.[3][5]

-

Aromatic Protons (Ar-H): The benzene ring has three protons, labeled H-2, H-5, and H-6 according to IUPAC nomenclature. Their chemical shifts fall in the aromatic region (typically 7.0-8.5 ppm) and are influenced by the electronic effects of the substituents.

-

-COOH group (at C1): An electron-withdrawing group that deshields its ortho (H-2, H-6) and para (H-4, which is substituted) positions.

-

-Cl group (at C3): An electron-withdrawing group via induction but electron-donating through resonance. It generally causes a net deshielding effect on adjacent protons.

-

-C≡CH group (at C4): A weakly electron-withdrawing group that influences the electronic environment of the ring.

-

Predicted Shifts:

-

H-2: Positioned ortho to the strongly withdrawing -COOH group and meta to the -C≡CH group. This proton is expected to be the most deshielded of the aromatic protons.

-

H-5: Situated meta to both the -COOH and -Cl groups, but ortho to the -C≡CH group.

-

H-6: Located ortho to the -COOH group and ortho to the proton at C-5. Its chemical shift will be downfield due to the adjacent carboxylic acid.

-

-

-

Acetylenic Proton (-C≡H): The proton on the terminal alkyne is subject to a unique magnetic anisotropy effect from the cylindrical π-electron cloud of the triple bond.[6][7] This effect creates a shielding cone along the axis of the alkyne, causing the proton to resonate at a higher field (more shielded) than vinylic or aromatic protons. Its chemical shift is typically found in the range of 2.5-3.5 ppm.[8][9][10]

Predicted Multiplicity and Coupling Constants (J)

Spin-spin coupling provides crucial information about the connectivity of protons.

-

-COOH Proton: Typically appears as a broad singlet (s) due to rapid chemical exchange and quadrupole broadening from the oxygen atoms. It generally does not show coupling to other protons.[2]

-

Acetylenic Proton: Often appears as a singlet (s). While long-range coupling across the triple bond and to aromatic protons is possible (⁴J or ⁵J), the coupling constants are usually very small (<1 Hz) and may not be resolved.[6][11][12]

-

Aromatic Protons: These protons will exhibit a complex splitting pattern due to coupling with their neighbors.

-

Ortho Coupling (³J): Coupling between adjacent protons (H-5 and H-6). This is the strongest coupling, typically in the range of 6-10 Hz.[13][14]

-

Meta Coupling (⁴J): Coupling between protons separated by two bonds (H-2 and H-6). This coupling is significantly weaker, usually between 1-3 Hz.[14][15]

-

Para Coupling (⁵J): Coupling between H-2 and H-5. This is generally the weakest (<1 Hz) and often not observed.[13]

-

Resulting Patterns:

-

H-2: Will be split by H-6 into a doublet (d) due to meta coupling.

-

H-5: Will be split by H-6 into a doublet (d) due to ortho coupling.

-

H-6: Will be split by H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets (dd).

-

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | N/A |

| H-2 | 8.0 - 8.3 | Doublet (d) | 1H | ⁴J(H2-H6) ≈ 1-3 |

| H-6 | 7.8 - 8.1 | Doublet of Doublets (dd) | 1H | ³J(H6-H5) ≈ 6-10; ⁴J(H6-H2) ≈ 1-3 |

| H-5 | 7.6 - 7.9 | Doublet (d) | 1H | ³J(H5-H6) ≈ 6-10 |

| -C≡CH | 2.8 - 3.5 | Singlet (s) | 1H | N/A (or very small long-range J) |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Figure 2: Predicted spin-spin coupling relationships for aromatic protons.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and careful selection of acquisition parameters. This protocol is designed to be a self-validating system, ensuring reliable results.

Part A: Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the analyte slows the exchange rate of the acidic proton, resulting in a well-defined, observable -COOH peak.[16] Chloroform-d (CDCl₃) can also be used, but the acidic proton may appear as a very broad, less distinct signal.[17]

Methodology:

-

Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry glass vial.

-

Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.[18] A clear, homogenous solution is critical.

-

Filtration: Particulate matter severely degrades spectral quality by disrupting magnetic field homogeneity. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. To do this, tightly pack a small plug of glass wool into a Pasteur pipette and pass the solution through it.

-

Internal Standard (Optional but Recommended): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing, adding one drop of a dilute tetramethylsilane (TMS) solution in DMSO-d₆ provides a precise δ = 0.00 ppm reference point.[18]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part B: Spectrometer Setup and Data Acquisition (400 MHz Example)

Rationale for Parameter Selection: The chosen parameters balance the need for high signal-to-noise with efficient use of instrument time. A sufficient relaxation delay (d1) is crucial for accurate integration, especially for protons with longer relaxation times.

Procedure:

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the DMSO-d₆ solvent, which stabilizes the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. This is the most critical step for achieving sharp, well-resolved peaks.

-

Standard ¹H Acquisition Parameters:

-

Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, especially the downfield -COOH proton, are captured.

-

Number of Scans (ns): 16 to 64 scans. This is usually sufficient for a sample of this concentration to achieve excellent signal-to-noise.

-

Relaxation Delay (d1): 5 seconds. A longer delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for quantitative analysis of the integrals.

-

Acquisition Time (aq): ~3-4 seconds.

-

-

D₂O Exchange Experiment (for -COOH Confirmation):

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Shake the tube gently to mix and re-acquire the ¹H NMR spectrum using the same parameters.

-

Expected Result: The signal corresponding to the acidic -COOH proton will disappear or be significantly attenuated due to proton-deuterium exchange, confirming its identity.[1][2]

-

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Shifts: Proton [orgchemboulder.com]

- 8. brainly.com [brainly.com]

- 9. gauthmath.com [gauthmath.com]

- 10. Alkynes | OpenOChem Learn [learn.openochem.org]

- 11. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. rsc.org [rsc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Mass Spectrometry of 3-Chloro-4-ethynylbenzoic Acid: An In-depth Technical Guide

Introduction

3-Chloro-4-ethynylbenzoic acid is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its rigid structure, conferred by the benzene ring and ethynyl group, combined with the electronic properties of the chloro and carboxylic acid moieties, makes it a versatile scaffold for developing novel therapeutic agents and functional polymers. Accurate and comprehensive characterization of such molecules is paramount in drug development and research, where unambiguous identification and purity assessment are critical.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. We will delve into the core principles that govern its ionization and fragmentation, provide field-proven experimental protocols, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply mass spectrometry to this class of molecules.

Physicochemical Properties and Their Implications for Mass Spectrometry

Understanding the inherent properties of this compound is the first step in developing a robust mass spectrometry method. These properties dictate the optimal choice of ionization technique and experimental parameters.

Structure and Molecular Weight: The molecular formula of this compound is C₉H₅ClO₂.[1] Its structure consists of a benzoic acid core substituted with a chlorine atom at position 3 and an ethynyl group at position 4. The monoisotopic mass of this compound is approximately 179.9978 Da.[1] This value is the theoretical mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O) and is the primary target for detection in high-resolution mass spectrometry.

Acidity (pKa): The carboxylic acid group is the most prominent acidic site. While the exact pKa of this specific molecule is not readily published, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the chlorine and ethynyl substituents are expected to increase the acidity (lower the pKa) of the carboxylic acid proton. This pronounced acidity makes the molecule highly amenable to deprotonation, suggesting that negative-ion mode electrospray ionization will be a highly efficient method for its analysis.[2][3]

Solubility: As an aromatic carboxylic acid, it is expected to have moderate solubility in common organic solvents used for mass spectrometry, such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). It will also be soluble in aqueous alkaline solutions due to the formation of the carboxylate salt. This solubility profile allows for flexibility in sample preparation for techniques like Electrospray Ionization (ESI).

Selecting the Optimal Ionization Technique: A Causal Explanation

The choice of ionization technique is critical for successfully analyzing any molecule. For this compound, Electrospray Ionization (ESI) is the most suitable method due to its "soft" ionization nature, which minimizes in-source fragmentation and typically preserves the molecular ion.[4]

Why ESI is the Preferred Method:

-

Analyte Polarity: The presence of the carboxylic acid group makes the molecule polar and capable of readily accepting or losing a proton. ESI is particularly well-suited for polar molecules that are pre-ionized in solution.

-

Soft Ionization: ESI imparts low internal energy to the analyte molecules during the ionization process. This is crucial for preventing the premature fragmentation of the molecule, ensuring the detection of the intact molecular ion, which is essential for molecular weight confirmation.[4]

-

Versatility of Ionization Modes: ESI can be operated in both positive and negative ion modes.

-

Negative Ion Mode (-ESI): Given the acidic nature of the carboxylic acid, negative ion mode is the logical first choice. In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion. This process is generally very efficient for carboxylic acids, leading to high sensitivity.[2]

-

Positive Ion Mode (+ESI): While less intuitive for an acidic molecule, positive ion mode can still be effective. Protonation can occur, though less readily, potentially on the oxygen of the carbonyl group or through adduction with cations present in the solvent (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺).[5] Analyzing in both modes can provide complementary information and increase confidence in identification.

-

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide high-quality, reproducible data. Each step includes a rationale to ensure the trustworthiness of the results.

Protocol 1: Sample Preparation

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the solid in 1 mL of a suitable solvent, such as HPLC-grade methanol or acetonitrile. Vortex thoroughly to ensure complete dissolution.

-

Rationale: Starting with a known concentration allows for accurate dilutions and quantitative analysis if required. High-purity solvents are essential to minimize background ions and adduct formation.

-

-

Working Solution Preparation (1 µg/mL):

-

Perform a serial dilution of the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the initial solvent to make a 10 µg/mL intermediate solution. Then, dilute 100 µL of the intermediate solution into 900 µL of the analysis solvent.

-

The final analysis solvent should be compatible with the LC-MS mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 50:50 acetonitrile:water for negative mode.

-

Rationale: The final concentration should be within the optimal working range of the mass spectrometer to avoid detector saturation and space-charge effects. The addition of formic acid in positive mode provides a source of protons to facilitate the formation of [M+H]⁺ ions.[6]

-

Protocol 2: Mass Spectrometry Analysis (Direct Infusion ESI)

This protocol describes a direct infusion experiment for initial characterization. For analyzing complex mixtures, coupling with liquid chromatography (LC) is recommended.

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's specifications using a standard calibration solution.

-

Rationale: Calibration ensures high mass accuracy, which is critical for determining the elemental composition of the detected ions.

-

-

Infusion Setup:

-

Load the working solution into a syringe and place it in a syringe pump.

-

Set the flow rate to 5-10 µL/min.

-

Connect the syringe to the ESI source of the mass spectrometer.

-

-

Mass Spectrometer Parameters (Example for a Q-TOF instrument):

| Parameter | Negative Ion Mode (-ESI) | Positive Ion Mode (+ESI) |

| Ionization Mode | ESI- | ESI+ |

| Capillary Voltage | 3.0 kV | 3.5 kV |

| Sampling Cone | 30 V | 30 V |

| Source Temperature | 120 °C | 120 °C |

| Desolvation Temp | 350 °C | 350 °C |

| Desolvation Gas Flow | 600 L/Hr | 600 L/Hr |

| Mass Range (m/z) | 50 - 500 | 50 - 500 |

Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis

Tandem MS (also known as MS/MS or MS²) is used to fragment a selected precursor ion to gain structural information.[7][8]

-

Precursor Ion Selection:

-

From the full scan MS spectrum (from Protocol 2), identify the m/z of the ion of interest (e.g., the [M-H]⁻ ion at m/z ~179.0 in negative mode or the [M+H]⁺ ion at m/z ~181.0 in positive mode).

-

Set the mass spectrometer to isolate this precursor ion.

-

-

Collision-Induced Dissociation (CID):

-

The isolated precursor ions are directed into a collision cell filled with an inert gas (e.g., argon).

-

Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.[6]

-

Rationale: Varying the collision energy allows for controlled fragmentation. Low energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, providing a more complete structural picture.

-

-

Product Ion Scanning:

-

The second mass analyzer scans the resulting fragment ions (product ions), generating an MS/MS spectrum.

-

Rationale: The resulting fragmentation pattern is a "fingerprint" of the molecule's structure.[7]

-

Data Interpretation and Fragmentation Analysis

Expected Mass Spectra and Isotopic Pattern

A key feature in the mass spectrum of this compound will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M/M+2 peak pattern with an intensity ratio of roughly 3:1.[9][10][11]

| Ion | Isotope | Calculated m/z | Expected Relative Abundance |

| [M-H]⁻ | ³⁵Cl | 178.9905 | 100% |

| ³⁷Cl | 180.9876 | ~32% | |

| [M+H]⁺ | ³⁵Cl | 181.0051 | 100% |

| ³⁷Cl | 183.0021 | ~32% |

Note: These values are based on the monoisotopic masses.

The presence of this 3:1 M/M+2 isotopic signature is a strong confirmation of the presence of a single chlorine atom in the molecule.

Proposed Fragmentation Pathways

The fragmentation of this compound will be influenced by the functional groups present. The following are proposed fragmentation pathways based on established chemical principles for similar molecules.[12][13][14]

Negative Ion Mode ([M-H]⁻ Fragmentation): The deprotonated molecule is the carboxylate anion. The primary fragmentation pathway is expected to be the loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation, which is common for benzoic acids.[15]

-

[M-H]⁻ (m/z 179/181) → Loss of CO₂ → [C₈H₄Cl]⁻ (m/z 135/137)

Positive Ion Mode ([M+H]⁺ Fragmentation): In positive mode, fragmentation is often initiated from the protonated carboxylic acid.

-

Loss of Water: A common initial fragmentation for protonated benzoic acids is the loss of a neutral water molecule (H₂O, 18 Da) to form an acylium ion.[12]

-

[M+H]⁺ (m/z 181/183) → Loss of H₂O → [C₉H₄ClO]⁺ (m/z 163/165)

-

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (CO, 28 Da).

-

[C₉H₄ClO]⁺ (m/z 163/165) → Loss of CO → [C₈H₄Cl]⁺ (m/z 135/137)

-

-

Direct Loss of Formic Acid: An alternative pathway could be the neutral loss of formic acid (HCOOH, 46 Da).

-

[M+H]⁺ (m/z 181/183) → Loss of HCOOH → [C₈H₄Cl]⁺ (m/z 135/137)

-

The following Graphviz diagram illustrates the proposed fragmentation pathway in positive ion mode.

Caption: Proposed ESI+ Fragmentation Pathway.

Applications in Drug Development

The precise mass determination and structural elucidation provided by these mass spectrometric methods are invaluable in the drug development pipeline.

-

Reaction Monitoring: The progress of chemical reactions using this compound as a starting material can be monitored by observing the disappearance of its molecular ion and the appearance of the product's molecular ion.

-

Impurity Profiling: Mass spectrometry can detect and identify low-level impurities, byproducts, and degradation products, which is a critical regulatory requirement for active pharmaceutical ingredients (APIs).

-

Metabolite Identification: In preclinical studies, high-resolution MS/MS is used to identify the metabolites of a drug candidate, providing insights into its metabolic fate and potential toxicity.

Conclusion

This guide has provided a detailed and technically grounded framework for the mass spectrometric analysis of this compound. By understanding its physicochemical properties, selecting the appropriate ionization technique, and employing robust experimental protocols, researchers can obtain high-quality data for unambiguous structural confirmation. The interpretation of the resulting spectra, particularly the characteristic isotopic pattern and fragmentation pathways, provides a deep level of molecular insight. These methods are essential for ensuring the quality and integrity of this important chemical building block in research and drug development.

References

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

- Voinov, V. G., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC.

- BenchChem. (2025). A Guide to Tandem Mass Spectrometry: Unveiling the Molecular World.

- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.

- YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry.

- PubChemLite. (n.d.). This compound (C9H5ClO2).

- BenchChem. (2025). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.

- ACS Publications. (2024). Tandem Mass Spectrometry across Platforms | Analytical Chemistry.

- Wikipedia. (n.d.). Tandem mass spectrometry.

- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.

- NIH. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.

- Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-ethoxybenzoic acid 97 213598-15-3.

- Wikipedia. (n.d.). Electrospray ionization.

- ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.

- NIST. (n.d.). 3-Chloro-4-hydroxybenzoic acid.

- ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology.

- PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840.

- BLD Pharm. (n.d.). 10602-00-3|4-Ethynylbenzoic acid.

- P212121 Store. (n.d.). 3-Chloro-4-methylbenzoic acid | CAS 5162-82-3.

- ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry.

- Matrix Scientific. (n.d.). 3-Chloro-5-ethynylbenzoic acid.

- Chemical Synthesis Database. (2025). 3-chloro-4-ethynylbenzonitrile.

- ChemicalBook. (2025). 3-Chloro-4-methylbenzoic acid | 5162-82-3.

- PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279.

- NIST. (n.d.). Benzoic acid, 3-chloro-, ethyl ester.

- NIST. (n.d.). Benzoic acid, 3-chloro-, ethyl ester.

- PubChem. (n.d.). 4-Ethynylbenzoic acid | C9H6O2 | CID 589706.

- NIST. (n.d.). Benzoic acid, 3-chloro-.

Sources

- 1. PubChemLite - this compound (C9H5ClO2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. tutorchase.com [tutorchase.com]

- 12. geo.fu-berlin.de [geo.fu-berlin.de]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pharmacy180.com [pharmacy180.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

IR spectrum of 3-Chloro-4-ethynylbenzoic acid

An In-depth Technical Guide to the Infrared Spectrum of 3-Chloro-4-ethynylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound. As a molecule incorporating a carboxylic acid, a terminal alkyne, and a substituted aromatic ring, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed theoretical breakdown of the expected spectral features, a robust experimental protocol for data acquisition, and an interpretive guide for holistic spectral analysis. The causality behind spectral phenomena, such as hydrogen bonding and resonance effects, is explained to provide a deeper understanding beyond simple peak assignments.

Introduction

The Molecule: this compound

This compound (C₉H₅ClO₂) is a multifunctional organic compound. Its rigid, well-defined structure, featuring a carboxylic acid for anchoring or biological activity, an ethynyl group for "click" chemistry or as a pharmacophore, and a chlorinated phenyl ring for modulating electronic properties, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and Infrared (IR) spectroscopy is a first-line, non-destructive technique for verifying the presence and arrangement of its key functional groups.

The Technique: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The specific frequencies of IR radiation absorbed correspond to the vibrational energies of specific bonds within the molecule. Therefore, an IR spectrum serves as a unique "molecular fingerprint," providing definitive evidence for the presence of various functional groups. For a molecule like this compound, FTIR is indispensable for confirming the integrity of the carboxylic acid, alkyne, and substituted aromatic systems.

Predicted IR Spectral Features: A Theoretical Analysis

The IR spectrum of this molecule can be logically dissected by considering the contributions of each functional moiety. The electronic interplay between these groups (e.g., conjugation) will also influence the final peak positions.

The Carboxylic Acid Motif (-COOH)

The carboxylic acid group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.

-

O-H Stretching: The most prominent feature is an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4]

-

Expert Insight: This broadening is a direct consequence of strong intermolecular hydrogen bonding. In the solid state, carboxylic acids exist predominantly as centrosymmetric dimers. This strong H-bonding weakens the O-H bond, shifting its vibration to a lower frequency and creating a wide distribution of bond energies, resulting in the characteristic broad peak. This band will likely overlap with the sharper C-H stretching vibrations.[1][5]

-

-

C=O Stretching: A very strong, sharp absorption is expected for the carbonyl group. For aromatic carboxylic acids, this peak typically appears between 1700 and 1680 cm⁻¹.[4]

-

Expert Insight: The conjugation of the carbonyl group with the aromatic ring slightly weakens the C=O double bond character through resonance, lowering its stretching frequency compared to a saturated carboxylic acid (which appears at 1725-1705 cm⁻¹).[6] The hydrogen-bonded dimeric form also contributes to this shift to a lower wavenumber.[2][6]

-

-

C-O Stretching and O-H Bending: The spectrum will also feature a medium-intensity C-O stretching vibration, coupled with O-H in-plane bending, in the 1320-1210 cm⁻¹ region.[1][7] A broad O-H out-of-plane bend is also expected near 920 cm⁻¹.

The Terminal Alkyne Moiety (-C≡CH)

The terminal ethynyl group provides two highly diagnostic peaks.

-

≡C-H Stretching: A sharp, strong, and narrow absorption band should appear around 3300 cm⁻¹.[8][9]

-

Expert Insight: This peak is typically very distinct and its sharp nature contrasts with the broad O-H band in the same region, often appearing as a sharp spike on the shoulder of the broader absorption.[1][9] Its high frequency is due to the sp-hybridized carbon, which forms a shorter, stronger bond with hydrogen.

-

-

C≡C Stretching: A peak of weak to medium intensity is expected in the 2150-2100 cm⁻¹ range.[8]

-